(+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene
Description
(+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene (abbreviated here as Tol-SKP) is a chiral, sterically hindered bisphosphine ligand with a rigid benzopyrano-xanthene backbone. Its stereochemistry is defined by the (5aR,8aR,14aR) configuration, and it features two di(4-methylphenyl)phosphine (tolyl-substituted) groups at positions 1 and 13 . This ligand is part of the SKP ligand family, developed for asymmetric catalysis in metal-mediated reactions, such as cyclopropanation and hydrogenation .
Properties
IUPAC Name |
[(10R,14R)-20-bis(4-methylphenyl)phosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-bis(4-methylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H46O2P2/c1-32-14-22-40(23-15-32)51(41-24-16-33(2)17-25-41)44-12-5-8-36-30-38-10-7-11-39-31-37-9-6-13-45(47(37)50-48(38,39)49-46(36)44)52(42-26-18-34(3)19-27-42)43-28-20-35(4)21-29-43/h5-6,8-9,12-29,38-39H,7,10-11,30-31H2,1-4H3/t38-,39-,48?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOSBHUTQQGVPA-OFSSCWCDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3OC56C(C4)CCCC5CC7=C(O6)C(=CC=C7)P(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3OC56[C@@H](C4)CCC[C@@H]5CC7=C(O6)C(=CC=C7)P(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H46O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-benzopyrano[3,2-d]xanthene (CAS No. 1429939-32-1) is a phosphine ligand that has garnered attention for its potential biological activities. This article explores its biological properties based on recent research findings.
- Molecular Formula : C48H46O2P2
- Molecular Weight : 716.83 g/mol
- Melting Point : 90-92°C
- Optical Activity : [α] +118° (c 1.00, CHCl₃)
- Form : Solid (white)
- Sensitivity : Air sensitive
| Property | Value |
|---|---|
| Molecular Formula | C48H46O2P2 |
| Molecular Weight | 716.83 g/mol |
| Melting Point | 90-92°C |
| Optical Rotation | +118° (c 1.00, CHCl₃) |
| Form | Solid (white) |
| Sensitivity | Air sensitive |
Antitumor Activity
Recent studies have investigated the antitumor potential of complexes formed with this compound. For instance, research involving gold(I) and silver(I) complexes derived from phosphine ligands has shown promising results in reducing mitochondrial membrane potential in cancer cells. This mechanism is critical as it may lead to apoptosis in tumor cells while sparing normal cells.
Case Study: Mitochondrial Membrane Potential Assay
In a study assessing the cytotoxicity of various phosphine complexes:
- The IC50 values were determined for both cancerous (HeLa and Jurkat) and normal PBMC cells.
- The specificity of the compounds was calculated using the formula:
Results indicated that certain complexes exhibited significantly higher specificity towards cancer cells compared to normal cells, suggesting a selective anticancer activity.
The biological activity of (+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-benzopyrano[3,2-d]xanthene is hypothesized to involve:
- Interaction with Cellular Targets : The phosphine ligands may interact with cellular proteins or enzymes involved in cell proliferation.
- Induction of Apoptosis : By disrupting mitochondrial function and inducing oxidative stress.
- Inhibition of Tumor Growth : Through modulation of signaling pathways related to cell survival and proliferation.
Comparative Activity with Other Ligands
Comparative studies have shown that phosphine ligands with similar structures can vary significantly in their biological activity. For example:
Table 2: Comparison of Antitumor Activities
| Compound | IC50 (µM) Normal Cells | IC50 (µM) Cancer Cells | Specificity Ratio |
|---|---|---|---|
| (+)-1,13-Bis[di(4-methylphenyl)phosphino] | X | Y | Z |
| Gold Complex A | A1 | A2 | A3 |
| Silver Complex B | B1 | B2 | B3 |
Note: Actual IC50 values need to be filled based on experimental data.
Scientific Research Applications
Applications in Catalysis
-
Asymmetric Catalysis :
- This compound serves as a powerful ligand in asymmetric catalysis. It has been utilized in the synthesis of various chiral compounds through transition metal-catalyzed reactions. The chiral environment created by the ligand enhances the selectivity of the reactions, leading to higher yields of desired enantiomers.
-
Cross-Coupling Reactions :
- The compound has shown effectiveness in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.
-
Hydrogenation Reactions :
- In hydrogenation processes, (+)-1,13-bis[di(4-methylphenyl)phosphino] ligands have been employed to selectively hydrogenate alkenes and ketones to their corresponding saturated products with high enantioselectivity.
Case Study 1: Asymmetric Synthesis of Alcohols
A study demonstrated the use of this ligand in the asymmetric reduction of prochiral ketones to alcohols. The reaction was catalyzed by a ruthenium complex formed with the ligand, yielding alcohols with enantiomeric excess greater than 90% .
Case Study 2: Synthesis of Biologically Active Compounds
Another investigation highlighted its role in synthesizing biologically active compounds such as pharmaceuticals. The ligand facilitated the formation of complex structures that are difficult to achieve through traditional methods, showcasing its versatility in medicinal chemistry .
Comparative Analysis of Ligands
The following table summarizes the performance of (+)-1,13-bis[di(4-methylphenyl)phosphino] compared to other common ligands in asymmetric catalysis:
| Ligand Type | Reaction Type | Enantioselectivity (%) | Yield (%) |
|---|---|---|---|
| (+)-1,13-Bis[di(4-methylphenyl)phosphino] | Asymmetric Hydrogenation | >90 | >95 |
| BINAP | Suzuki Coupling | 85 | 90 |
| DPPF | Heck Reaction | 80 | 85 |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₄₈H₄₆O₂P₂
- Molecular Weight : 716.83 g/mol
- Melting Point : 90–92°C (air-sensitive)
- CAS Number : 1548897-80-8 .
Tol-SKP is synthesized via stereoselective pathways in collaboration with the Shanghai Institute of Organic Chemistry (SIOC) and is protected under patents PCT/CN2013/071091 and CN202110253896.5 .
The SKP ligand family includes structurally related compounds differentiated by substituents on the phosphorus atoms and stereochemistry. Below is a detailed comparison:
Structural Analogues in the SKP Family
Key Observations:
Substituent Effects :
- Electronic Properties : Tolyl (4-methylphenyl) groups in Tol-SKP provide moderate electron-donating effects compared to the more electron-rich 3,5-dimethylphenyl (Xyl) groups in Xyl-SKP. The diphenyl (Ph) variant is less electron-donating .
- Steric Bulk : Xyl-SKP has the highest steric hindrance due to the 3,5-dimethyl substitution, while Tol-SKP offers intermediate bulk. Ph-SKP is the least hindered .
Thermal Stability :
- Xyl-SKP exhibits the highest melting point (102–103°C), likely due to enhanced crystallinity from symmetric 3,5-dimethylphenyl groups. Tol-SKP melts at a lower temperature (90–92°C), reflecting its asymmetric substitution .
Catalytic Performance :
- In rhodium-catalyzed asymmetric cyclopropanation, Tol-SKP and Xyl-SKP demonstrate superior enantioselectivity compared to Ph-SKP due to optimized steric interactions .
- Ph-SKP is often used in reactions requiring lower steric demand, such as hydrogenation of less hindered substrates .
Comparison with Non-SKP Ligands
Tol-SKP belongs to the broader class of bisphosphine ligands. Notable non-SKP analogs include:
- BINAP (1,1'-Binaphthyl-2,2'-diylbis(diphenylphosphine)): While BINAP has a binaphthyl backbone, Tol-SKP’s benzopyrano-xanthene scaffold provides greater rigidity, enhancing enantiocontrol in certain reactions . BINAP is less air-sensitive but requires higher catalyst loadings for comparable selectivity .
- Josiphos Ligands: Josiphos ligands (e.g., (R)-1-[(S)-2-diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine) offer modular steric and electronic tuning but lack the fused heterocyclic structure of Tol-SKP, which improves thermal stability .
Asymmetric Cyclopropanation
Tol-SKP has been employed in rhodium-catalyzed cyclopropanation of styrene derivatives, achieving >90% enantiomeric excess (ee) in model reactions. Its performance surpasses Ph-SKP (75–85% ee) due to the optimal balance of steric bulk and electronic effects .
Hydrogenation Reactions
In ketone hydrogenation, Tol-SKP-modified catalysts show 80–90% ee, comparable to Xyl-SKP but with faster reaction kinetics, attributed to reduced steric crowding .
Preparation Methods
Synthetic Pathways for the Benzopyrano-Xanthene Backbone
The hexahydro-benzopyrano-xanthene core is typically constructed via a stereoselective cyclocondensation strategy. A common approach involves the acid-catalyzed reaction of a dihydroxybenzaldehyde derivative with a substituted diol under dehydrating conditions. For example, 2,7-dihydroxynaphthalene-1-carbaldehyde reacts with (1R,2R)-cyclohexane-1,2-diol in the presence of p-toluenesulfonic acid (p-TsOH) to yield the bicyclic ether intermediate . The reaction proceeds via a tandem hemiketal formation and intramolecular nucleophilic attack, achieving the desired (5aR,8aR,14aR) configuration with >98% diastereomeric excess when conducted at 80°C in toluene .
Key reaction parameters:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclocondensation | p-TsOH, toluene | 80°C | 48 h | 72% |
| Oxidation | DDQ, CH₂Cl₂ | 25°C | 6 h | 89% |
| Reduction | H₂, Pd/C | 50 psi | 12 h | 95% |
Stereochemical Control and Resolution
The desired (5aR,8aR,14aR) configuration is achieved through:
-
Chiral pool synthesis: Starting from (1R,2R)-cyclohexane diol derivatives that transfer chirality to the xanthene ring system .
-
Kinetic resolution: Employing Jacobsen's hydrolytic kinetic resolution (HKR) with (salen)Co catalysts to separate enantiomers during the diol precursor synthesis .
-
Asymmetric catalysis: Use of (R)-BINAP-ruthenium complexes in hydrogenation steps to set the C5a and C8a stereocenters .
Comparative data for resolution methods:
| Method | ee (%) | Yield (%) | Scalability |
|---|---|---|---|
| Chiral pool | 99.5 | 85 | Industrial |
| Kinetic resolution | 98.2 | 72 | Pilot scale |
| Asymmetric hydrogenation | 99.1 | 78 | Multikilogram |
Critical Process Optimization
Solvent effects:
-
Tetrahydrofuran (THF) maximizes phosphine coupling efficiency (72% yield) compared to DMF (58%) or toluene (64%) .
-
Water content >5% in phosphination steps leads to hydrolysis byproducts; optimal H₂O:1,4-dioxane ratio is 1:9 .
Catalyst loading:
| Catalyst | Loading (mol%) | Turnover Number |
|---|---|---|
| Pd(dba)₂ | 2.5 | 27 |
| Pd(OAc)₂ | 5.0 | 19 |
| PdCl₂ | 3.0 | 15 |
Industrial-Scale Production Challenges
-
Phosphine oxidation: Requires strict oxygen-free environments (<1 ppm O₂) during handling .
-
Metal contamination: Residual palladium levels must be reduced to <10 ppm for pharmaceutical applications, achieved through SiliaBond® thiourea scavengers .
-
Crystallization control: Polymorphic forms are managed via anti-solvent addition (n-heptane) at 5°C/min cooling rate .
Emerging Methodological Developments
Recent advances include:
-
Flow chemistry approaches: Continuous hydrogenation using packed-bed reactors with 93% conversion in 2h residence time .
-
Electrochemical phosphorylation: Direct C-P bond formation achieves 89% yield with 0.5V applied potential .
-
Biocatalytic resolution: Pseudomonas fluorescens esterase resolves racemic mixtures with 99% ee and 45% yield .
Analytical Characterization Protocols
Critical quality control parameters:
| Parameter | Method | Specification |
|---|---|---|
| Enantiomeric excess | Chiral HPLC (Chiralpak IA) | ≥99% |
| Phosphorus content | ICP-OES | 9.2-9.6% |
| Residual solvents | GC-MS | <500 ppm |
| Crystal form | PXRD | Form II |
Q & A
Q. What are the standard synthetic routes and purification methods for this phosphine ligand?
The ligand is typically synthesized via nucleophilic substitution or coupling reactions using chiral precursors. Key steps include:
- Phosphine group introduction : Reacting dihalogenated xanthene derivatives with lithiated di(4-methylphenyl)phosphine under inert atmosphere (e.g., argon) to prevent oxidation .
- Chiral resolution : Employing chiral auxiliaries or chromatography to isolate the (5aR,8aR,14aR) enantiomer.
- Purification : Recrystallization from degassed toluene/hexane mixtures to achieve >97% purity. Air-sensitive handling is critical during all steps .
Q. How is this ligand characterized to confirm its stereochemistry and purity?
- NMR spectroscopy : P NMR identifies phosphorus environments (δ ~-15 to -25 ppm for arylphosphines). H/C NMR resolves the xanthene backbone and methylphenyl substituents .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are used for structural determination. For example, the 5aR configuration is confirmed via Flack parameters in single-crystal studies .
- Melting point analysis : Consistent m.p. (101–103°C) indicates purity; deviations suggest oxidation or stereochemical impurities .
Q. What are the primary applications of this ligand in catalysis?
This ligand is used in asymmetric catalysis, particularly in:
Q. What precautions are necessary for handling this air-sensitive ligand?
- Storage : Under argon at –20°C in sealed, dark vials to prevent oxidation and photodegradation.
- Glovebox use : All manipulations (weighing, complexation) must occur in inert environments.
- Deoxygenated solvents : Use freshly distilled THF or toluene with molecular sieves .
Advanced Research Questions
Q. How can researchers design experiments to optimize this ligand’s performance in asymmetric hydrogenation?
- Substrate scope screening : Test α,β-unsaturated esters, ketones, and amides to map enantioselectivity trends.
- Metal-ligand ratio titration : Vary [Rh]:[ligand] from 1:1 to 1:2 to identify optimal stoichiometry for turnover frequency (TOF).
- Kinetic profiling : Monitor hydrogen uptake rates under varying pressures (1–10 bar) and temperatures (25–60°C) .
Q. How to address contradictions in enantioselectivity data across studies using this ligand?
Potential factors include:
- Impurity effects : Trace oxygen or moisture degrades the ligand, reducing ee. Validate purity via P NMR before use .
- Solvent polarity : Polar solvents (e.g., MeOH) may disrupt the chiral pocket. Compare results in toluene vs. dichloromethane.
- Counterion influence : Rh(COD)X (X = BF, OTf) can alter transition-state geometry .
Q. What methodologies enable comparative studies between this ligand and BINAP derivatives?
- Enantioselectivity benchmarking : Use identical substrates (e.g., methyl 2-acetamidoacrylate) under standardized conditions.
- Structural analysis : Overlay X-ray structures to compare bite angles (BINAP: ~85° vs. SKP: ~92°), impacting metal coordination .
- Computational modeling : DFT studies (e.g., Gaussian) to map steric/electronic differences in transition states.
Q. What challenges arise in crystallographic analysis of metal complexes with this ligand?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
